molecular formula C6H10O2 B583518 4-Hydroxy Cyclohexanone-d4 CAS No. 13482-24-1

4-Hydroxy Cyclohexanone-d4

Cat. No.: B583518
CAS No.: 13482-24-1
M. Wt: 118.168
InChI Key: BXBJZYXQHHPVGO-VEPVEJTGSA-N
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Description

4-Hydroxy Cyclohexanone-d4 is a deuterated derivative of 4-Hydroxy Cyclohexanone, where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling. The presence of deuterium atoms makes it particularly useful in various analytical and research applications.

Scientific Research Applications

4-Hydroxy Cyclohexanone-d4 is widely used in scientific research due to its unique isotopic labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify analytes in complex mixtures.

    Mass Spectrometry: Employed as a reference compound to improve the accuracy of mass spectrometric analyses.

    Metabolic Studies: Utilized in tracer studies to investigate metabolic pathways and enzyme kinetics.

    Pharmaceutical Research: Used in the development and validation of analytical methods for drug testing and quality control.

Future Directions

Future research could focus on improving the synthesis process of 4-Hydroxy Cyclohexanone-d4. For instance, Kumar et al. conducted the cyclohexanol dehydrogenation reaction in the presence of CO and revealed that methanol was produced along with cyclohexanone . This suggests that there may be potential for optimizing the synthesis process to increase yield and selectivity .

Biochemical Analysis

Biochemical Properties

4-Hydroxy Cyclohexanone-d4 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the reduction-oxidation (redox) processes, such as cyclohexanone monooxygenase. This interaction typically involves the binding of this compound to the active site of the enzyme, leading to its conversion into other metabolites .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, derivatives of cyclohexanone have shown cytotoxic effects, indicating that this compound may also impact cell viability and proliferation . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition occurs through the binding of this compound to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. For instance, high doses of cyclohexanone derivatives have been associated with toxic effects, including liver and kidney damage . These adverse effects are dose-dependent, with higher doses leading to more severe toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by enzymes such as cyclohexanone monooxygenase, which converts it into cyclohexanol and other metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria . The distribution of this compound within the cell can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, further modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy Cyclohexanone-d4 can be synthesized through several methods. One common approach involves the reduction of 1,4-cyclohexanedione using deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). The reaction typically occurs under anhydrous conditions to prevent the exchange of deuterium with hydrogen.

Another method involves the deuteration of 4-Hydroxy Cyclohexanone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This process ensures the selective incorporation of deuterium atoms into the cyclohexanone ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes utilize deuterium oxide (D2O) as a deuterium source and employ high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified through distillation and recrystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Cyclohexanone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound-1,4-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield cyclohexanol-d4 using reducing agents like sodium borohydride (NaBH4) or lithium aluminum deuteride (LiAlD4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum deuteride (LiAlD4), anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), inert atmosphere.

Major Products Formed

    Oxidation: this compound-1,4-dione

    Reduction: Cyclohexanol-d4

    Substitution: Various substituted cyclohexanone derivatives

Comparison with Similar Compounds

4-Hydroxy Cyclohexanone-d4 can be compared with other deuterated and non-deuterated cyclohexanone derivatives. Some similar compounds include:

    4-Hydroxy Cyclohexanone: The non-deuterated version of the compound, commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Cyclohexanone-d4: A deuterated derivative of cyclohexanone, used as an internal standard in NMR and mass spectrometry.

    Cyclohexanol-d4: A deuterated alcohol derived

Properties

IUPAC Name

3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJZYXQHHPVGO-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(C1O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857719
Record name 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13482-24-1
Record name Cyclohexanone-3,3,5,5-d4, 4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13482-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy(3,3,5,5-~2~H_4_)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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